molecular formula C18H14N2O5 B11686002 {4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid

{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid

Cat. No.: B11686002
M. Wt: 338.3 g/mol
InChI Key: MTJRISQATSQCDJ-XNTDXEJSSA-N
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Description

{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid is a complex organic compound characterized by its unique structure, which includes a phenylpyrazolidinylidene moiety linked to a phenoxyacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dioxo-1-phenylpyrazolidine with a suitable aldehyde to form the pyrazolidinylidene intermediate. This intermediate is then reacted with phenoxyacetic acid under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the phenyl ring or the pyrazolidinylidene moiety are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dioxo-1-phenylpyrazolidine: Shares the pyrazolidine core structure but lacks the phenoxyacetic acid group.

    Phenoxyacetic Acid: Contains the phenoxyacetic acid moiety but does not have the pyrazolidinylidene structure.

Uniqueness

{4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy}acetic acid is unique due to its combination of the pyrazolidinylidene and phenoxyacetic acid groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

2-[4-[(E)-(3,5-dioxo-1-phenylpyrazolidin-4-ylidene)methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H14N2O5/c21-16(22)11-25-14-8-6-12(7-9-14)10-15-17(23)19-20(18(15)24)13-4-2-1-3-5-13/h1-10H,11H2,(H,19,23)(H,21,22)/b15-10+

InChI Key

MTJRISQATSQCDJ-XNTDXEJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)C(=O)N2

Origin of Product

United States

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